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Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using AF 555 azide for the

fluorescent labeling of biomolecules in live cells. This bright and photostable dye is an excellent

tool for a variety of applications, including fluorescence microscopy and flow cytometry.[1][2]

AF 555 azide is a hydrophilic fluorophore that serves as a superior alternative to

tetramethylrhodamine (TAMRA) and Cyanine3 (Cy3) dyes.[1] It is particularly well-suited for

live-cell imaging via click chemistry, a bioorthogonal ligation reaction that allows for the specific

labeling of biomolecules without disrupting normal cellular processes.

Principle of Action: Click Chemistry
AF 555 azide contains an azide functional group that can react with an alkyne-modified

biomolecule in one of two ways:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is

catalyzed by copper(I) and is suitable for a wide range of applications.[1][3] However, the

potential cytotoxicity of the copper catalyst must be considered for live-cell applications.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as copper-

free click chemistry, utilizes a strained cyclooctyne (such as DBCO) to react with the azide

without the need for a toxic catalyst, making it ideal for live-cell imaging.[5][6]
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The following tables summarize the key photophysical properties of AF 555 azide and its

performance in live-cell imaging.

Property Value References

Excitation Maximum ~555 nm [7]

Emission Maximum ~572 nm [7]

Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹ [7]

Solubility Water, DMSO, DMF [7]

pH Sensitivity Insensitive from pH 4-10 [7]
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Performance Metric Value/Observation References

Photostability

AF 555 is described as having

high photostability. One study

measured the photobleaching

lifetime of a chloroalkane

derivative of AF555 (CA-

AF555) to be 23.6 seconds

under specific TIRF

microscopy conditions.

[2][8]

Cytotoxicity

Specific IC50 values for AF

555 azide are not readily

available in the scientific

literature. The cytotoxicity of

the overall labeling procedure

is more dependent on the click

chemistry method used.

CuAAC can exhibit higher

toxicity due to the copper

catalyst, while SPAAC is

generally considered more

biocompatible for live-cell

applications.[4][9]

Signal-to-Noise Ratio

Quantitative data on the

signal-to-noise ratio of AF 555

azide in live-cell imaging is not

extensively reported. However,

its high fluorescence quantum

yield and photostability

suggest a favorable signal-to-

noise ratio compared to less

stable dyes.[2][10]
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AF 555 azide is a versatile tool for visualizing various biological processes in living cells. Two

prominent applications are the imaging of nascent protein synthesis and protein glycosylation.

Visualizing Nascent Protein Synthesis
Newly synthesized proteins can be metabolically labeled by introducing non-canonical amino

acids containing an alkyne group, such as L-azidohomoalanine (AHA) or O-propargyl-

puromycin (OPP).[4][11] These alkyne-tagged proteins can then be visualized by a subsequent

click reaction with AF 555 azide. This allows for the spatial and temporal tracking of protein

synthesis within living cells.
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Caption: Workflow for visualizing nascent protein synthesis using AF 555 azide.

Visualizing Protein Glycosylation
Glycans, complex carbohydrate structures attached to proteins, play crucial roles in cellular

function. By introducing azide-modified sugars, such as peracetylated N-
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azidoacetylmannosamine (Ac4ManNAz), into the cellular metabolism, glycoproteins can be

tagged with azides.[12][13] These azide-modified glycans can then be fluorescently labeled

with an alkyne-functionalized AF 555 dye (e.g., AF 555 DBCO) via SPAAC, enabling the

visualization of glycosylation events in live cells.[12][13]
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Caption: Workflow for visualizing protein glycosylation using AF 555 azide.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3920747/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Strain_Promoted_Azide_Alkyne_Cycloaddition_SPAAC_for_In_Vivo_Imaging.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920747/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Strain_Promoted_Azide_Alkyne_Cycloaddition_SPAAC_for_In_Vivo_Imaging.pdf
https://www.benchchem.com/product/b12377213?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for labeling live cells with AF 555 azide using both

CuAAC and SPAAC. Note: These protocols should be optimized for your specific cell type and

experimental conditions.

Protocol 1: Metabolic Labeling of Live Cells with an
Alkyne-Modified Precursor
This protocol describes the metabolic incorporation of an alkyne-containing amino acid. A

similar approach can be used for alkyne-modified sugars or other metabolic precursors.

Materials:

Live cells in culture

Complete cell culture medium

Alkyne-modified amino acid (e.g., L-homopropargylglycine, HPG)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and

grow to the desired confluency.

Prepare Labeling Medium: Prepare a working solution of the alkyne-modified amino acid in

complete cell culture medium. The final concentration will need to be optimized but typically

ranges from 25 to 100 µM.

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with

the labeling medium.

Incubation: Incubate the cells for a period sufficient for incorporation of the alkyne analog.

This can range from 30 minutes to 24 hours, depending on the rate of protein synthesis and

the desired labeling density.
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Washing: After incubation, gently aspirate the labeling medium and wash the cells three

times with warm PBS to remove any unincorporated alkyne-modified amino acid. The cells

are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) in Live Cells
Materials:

Alkyne-labeled live cells (from Protocol 1)

AF 555 azide

Copper(II) sulfate (CuSO₄)

Copper-chelating ligand (e.g., THPTA)

Reducing agent (e.g., sodium ascorbate)

Live-cell imaging buffer

Procedure:

Prepare Reagent Stocks:

AF 555 azide: 10 mM in DMSO

CuSO₄: 20 mM in water

THPTA: 100 mM in water

Sodium ascorbate: 100 mM in water (prepare fresh)

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail

immediately before use. For a final volume of 500 µL, add the reagents in the following order,

vortexing gently after each addition:

435 µL Live-cell imaging buffer
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2.5 µL AF 555 azide stock (final concentration: 50 µM)

5 µL THPTA stock (final concentration: 1 mM)

2.5 µL CuSO₄ stock (final concentration: 100 µM)

50 µL Sodium ascorbate stock (final concentration: 10 mM)

Labeling Reaction: Aspirate the PBS from the alkyne-labeled cells and add the click reaction

cocktail.

Incubation: Incubate the cells for 10-30 minutes at room temperature, protected from light.

Washing: Aspirate the reaction cocktail and wash the cells three times with live-cell imaging

buffer.

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with

appropriate filter sets for AF 555 (Excitation: ~555 nm, Emission: ~572 nm).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) in Live Cells
This protocol is for labeling azide-modified cells with an alkyne-functionalized AF 555 dye.

Materials:

Azide-labeled live cells (prepared similarly to Protocol 1, but with an azide-modified

precursor)

AF 555-DBCO (or other strained alkyne derivative)

Live-cell imaging buffer

Procedure:

Prepare Labeling Solution: Prepare a working solution of AF 555-DBCO in live-cell imaging

buffer. The optimal concentration should be determined empirically but typically ranges from

5 to 25 µM.
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Labeling Reaction: Aspirate the wash buffer from the azide-labeled cells and add the AF 555-

DBCO labeling solution.

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

Washing: Aspirate the labeling solution and wash the cells three to five times with live-cell

imaging buffer to remove any unbound dye.

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with

appropriate filter sets for AF 555.
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Problem Possible Cause Suggested Solution

No or weak fluorescence

signal
Inefficient metabolic labeling

Optimize the concentration

and incubation time of the

bioorthogonal precursor.

Ensure cells are healthy and

metabolically active.

Inefficient click reaction

For CuAAC, ensure the

sodium ascorbate solution is

fresh. Optimize the

concentrations of all reaction

components. For SPAAC,

consider a longer incubation

time or a higher concentration

of the strained alkyne.

High background fluorescence
Incomplete removal of

unbound dye

Increase the number and

duration of washing steps after

the click reaction.

Non-specific binding of the dye

Include a blocking step with a

protein-containing buffer (e.g.,

1% BSA in PBS) before the

click reaction. Reduce the

concentration of the

fluorescent dye.

Cell death or morphological

changes

Cytotoxicity of the labeling

reagents

For CuAAC, reduce the

concentration of copper and

the incubation time. Consider

using a copper-chelating

ligand. For all methods, test

the toxicity of the

bioorthogonal precursor and

the fluorescent dye

independently.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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